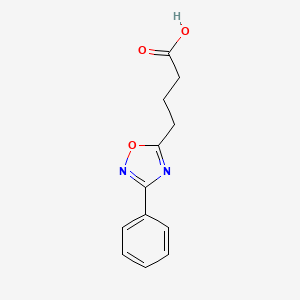

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Übersicht

Beschreibung

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid is an organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Vorbereitungsmethoden

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .

Analyse Chemischer Reaktionen

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid has a wide range of scientific research applications:

Medicinal Chemistry: It is studied for its potential as an aldose reductase inhibitor, which could be useful in the treatment of diabetic complications.

Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Materials Science:

Wirkmechanismus

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is implicated in diabetic complications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth .

Vergleich Mit ähnlichen Verbindungen

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid can be compared with other oxadiazole derivatives, such as:

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid: This compound has a similar structure but includes a chlorine atom, which may enhance its biological activity.

4-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid: The presence of a methyl group in this derivative can affect its chemical reactivity and biological properties.

Eigenschaften

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTVBDKRHBBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.